

Unveiling Celosin J: A Technical Chronicle of its Discovery, Isolation, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin J, a significant oleanane-type triterpenoid saponin, has emerged from the seeds of the traditional medicinal plant Celosia argentea. This technical guide provides an in-depth exploration of the discovery and isolation history of **Celosin J**, presenting a comprehensive overview of the experimental protocols, quantitative data, and its recognized biological activities. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Source

Celosin J was first reported as a new natural compound by a team of researchers led by Xu Pang in 2014.[1] It was isolated from the seeds of Celosia argentea L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver damage and eye diseases.[2][3] The discovery of **Celosin J**, alongside its congeners Celosin H and I, contributed to the growing understanding of the rich phytochemical landscape of this plant species.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of **Celosin J** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C58H90O28	Pang X, et al. (2014)
CAS Number	1623405-29-7	MedChemExpress

Isolation and Purification

The isolation of **Celosin J** from the seeds of Celosia argentea involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol based on the pioneering work in the field.

Experimental Protocol: Isolation of Celosin J

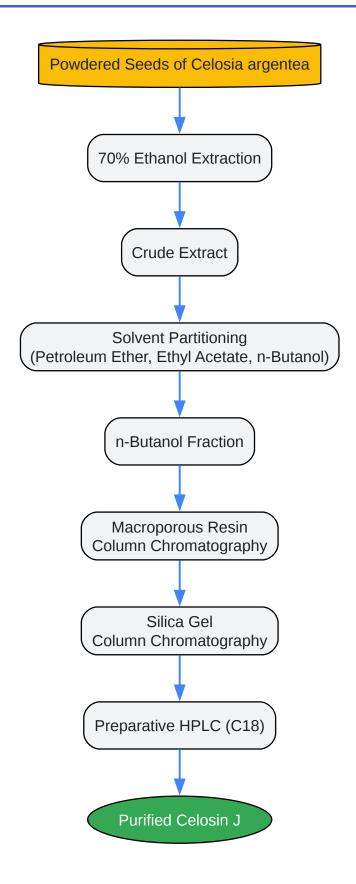
- Extraction:
 - Powdered seeds of Celosia argentea are extracted exhaustively with 70% ethanol at room temperature.
 - The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
 - The n-butanol fraction, containing the saponins, is collected and concentrated.
- Chromatographic Separation:
 - Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Silica Gel Column Chromatography: Fractions enriched with Celosin J are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.



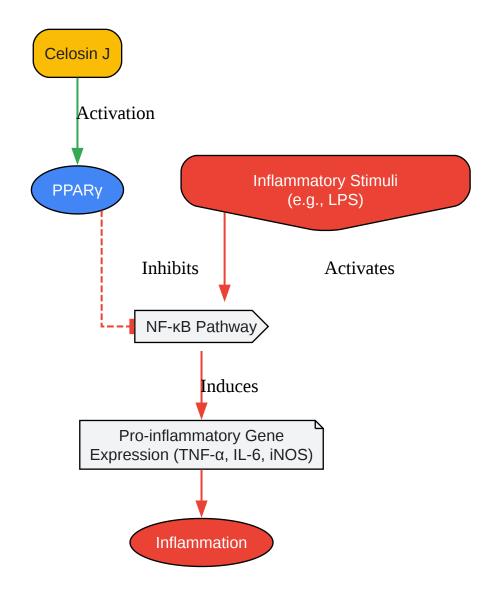
 Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrilewater gradient as the mobile phase.

Isolation Workflow Diagram









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